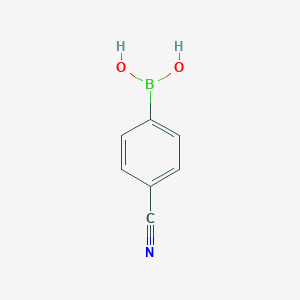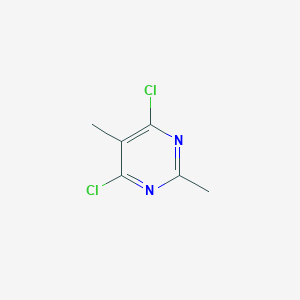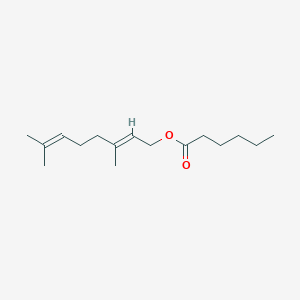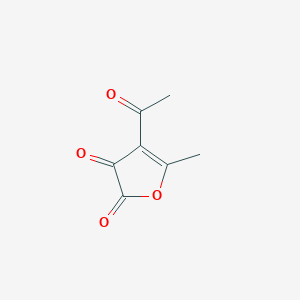
4-Acetyl-5-methylfuran-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-5-methylfuran-2,3-dione, also known as AMF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. AMF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 112-113°C. This compound has been found to have various applications in scientific research, including as a reagent in organic synthesis and as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione is not fully understood, but it has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-Acetyl-5-methylfuran-2,3-dione has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
4-Acetyl-5-methylfuran-2,3-dione has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have anti-inflammatory and analgesic effects. It has also been found to have antidiabetic effects by reducing blood glucose levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its versatility as a reagent in organic synthesis. It can be used to synthesize a wide range of compounds, making it a valuable tool in drug discovery and development. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have various biological activities, making it a potential drug candidate for the treatment of various diseases. However, one of the limitations of using 4-Acetyl-5-methylfuran-2,3-dione in lab experiments is its low yield, which can make it difficult to scale up production.
Zukünftige Richtungen
There are several future directions for the study of 4-Acetyl-5-methylfuran-2,3-dione. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to optimize the synthesis method to improve the yield of 4-Acetyl-5-methylfuran-2,3-dione. Additionally, further studies are needed to fully understand the mechanism of action of 4-Acetyl-5-methylfuran-2,3-dione and its effects on various biological systems.
Synthesemethoden
4-Acetyl-5-methylfuran-2,3-dione can be synthesized through various methods, including the oxidation of 5-methylfurfural using nitric acid or potassium permanganate. Another method involves the reaction of 5-methylfurfural with acetic anhydride in the presence of a catalyst such as sulfuric acid. The yield of 4-Acetyl-5-methylfuran-2,3-dione obtained from these methods is typically around 60-80%.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-5-methylfuran-2,3-dione has been extensively studied for its potential applications in scientific research. One of the primary uses of 4-Acetyl-5-methylfuran-2,3-dione is as a reagent in organic synthesis. It can be used to synthesize various compounds such as pyrazoles, pyrimidines, and pyridines. Additionally, 4-Acetyl-5-methylfuran-2,3-dione has been found to have potential applications as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
128732-08-1 |
|---|---|
Produktname |
4-Acetyl-5-methylfuran-2,3-dione |
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
4-acetyl-5-methylfuran-2,3-dione |
InChI |
InChI=1S/C7H6O4/c1-3(8)5-4(2)11-7(10)6(5)9/h1-2H3 |
InChI-Schlüssel |
BRTSQGXYMKNDTG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=O)O1)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)C(=O)O1)C(=O)C |
Synonyme |
2,3-Furandione, 4-acetyl-5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



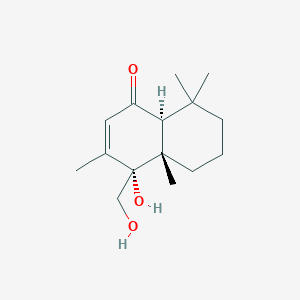
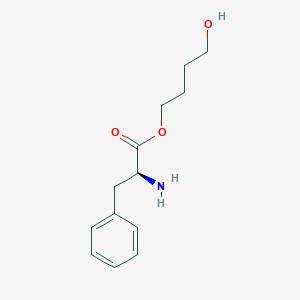
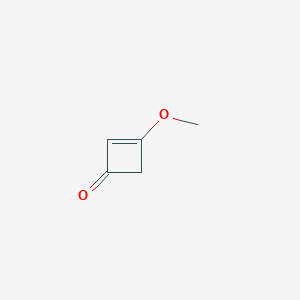
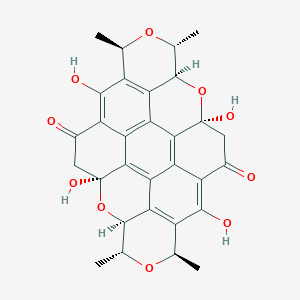
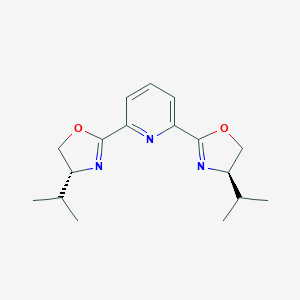
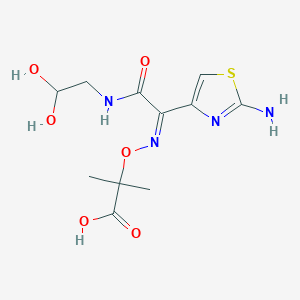
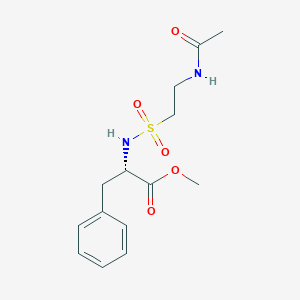
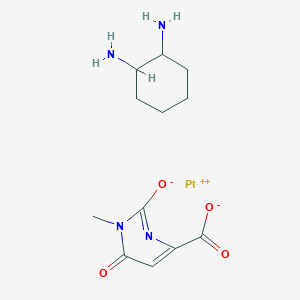
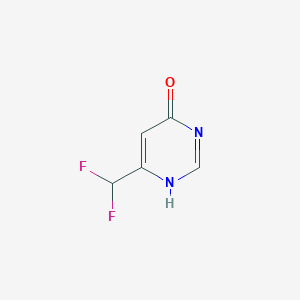
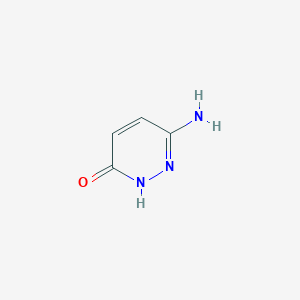
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
